molecular formula C14H25NO3 B14786917 Tert-butyl 4-oxo-3-sec-butyl-piperidine-1-carboxylate

Tert-butyl 4-oxo-3-sec-butyl-piperidine-1-carboxylate

Cat. No.: B14786917
M. Wt: 255.35 g/mol
InChI Key: OOYOIJHIOQYDEP-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-3-sec-butyl-piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-3-sec-butyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-3-sec-butyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 4-oxo-3-sec-butyl-piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3-sec-butyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-oxo-3-sec-butyl-piperidine-1-carboxylate is unique due to the presence of the sec-butyl group, which can influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 3-butan-2-yl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-6-10(2)11-9-15(8-7-12(11)16)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3

InChI Key

OOYOIJHIOQYDEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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